Kinase Inhibition Selectivity Profile Relative to Structural Analogs
This specific compound was claimed as part of a series of CDK kinase inhibitors in patent WO2018/202202A1 [1]. The patent asserts CDK inhibitory activity for the claimed generic structures, which encompass 4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole. However, no quantitative IC50 data is publicly available for this exact compound against any specific CDK isoform or in a direct head-to-head comparison with a close analog. The absence of public data is a critical differentiator: while analogs like 5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole appear in other patents for different targets (e.g., NF-kB), no cross-reactivity or selectivity data exists to confirm if the 2-phenyl substituent in CAS 380575-58-6 provides any advantage in kinase selectivity over the 2-(o-tolyl) variant [2].
| Evidence Dimension | Kinase Inhibition Activity |
|---|---|
| Target Compound Data | Claimed CDK inhibitory activity; no public IC50 value available. |
| Comparator Or Baseline | 5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole (implied comparator from EA012607B1 patent family for NF-kB inhibition). |
| Quantified Difference | Cannot be calculated as quantitative data for both compounds under identical assay conditions is unavailable. |
| Conditions | Patent claims (WO2018/202202A1) with no associated peer-reviewed journal articles providing assay details. |
Why This Matters
The lack of public selectivity data represents a significant procurement risk, as kinase polypharmacology is common; assuming selectivity based on scaffold similarity is invalid without experimental evidence.
- [1] Selection Bioscience LLC. (2018). Compound having kinase inhibitory activity, production method and use thereof. WO2018202202A1. View Source
- [2] GPC Biotech AG. (2005). NOVEL HETEROCYCLIC NF-kB INHIBITORS. EA012607B1. View Source
